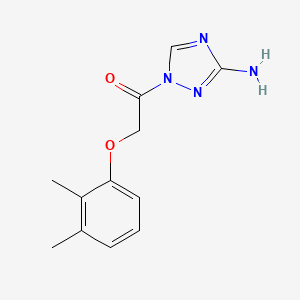

1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone

CAS No.: 1023521-91-6

Cat. No.: VC7601591

Molecular Formula: C12H14N4O2

Molecular Weight: 246.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023521-91-6 |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molecular Weight | 246.27 |

| IUPAC Name | 1-(3-amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone |

| Standard InChI | InChI=1S/C12H14N4O2/c1-8-4-3-5-10(9(8)2)18-6-11(17)16-7-14-12(13)15-16/h3-5,7H,6H2,1-2H3,(H2,13,15) |

| Standard InChI Key | ZLNMHPYUYJBTGA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)OCC(=O)N2C=NC(=N2)N)C |

Introduction

Chemical Identity and Structural Features

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its molecular structure comprises:

-

1,2,4-Triazole moiety: Substituted at the 1-position with an amino group (-NH₂).

-

Ethanone bridge: Connects the triazole ring to a phenoxy group.

-

2,3-Dimethylphenoxy group: A benzene ring with methyl substituents at the 2- and 3-positions, linked via an oxygen atom.

Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone |

| Molecular Formula | C₁₂H₁₄N₄O₂ |

| Molecular Weight | 258.27 g/mol |

| Key Functional Groups | Amino (-NH₂), ketone (C=O), ether (C-O-C) |

The presence of both electron-donating (amino) and electron-withdrawing (ketone) groups influences its reactivity and intermolecular interactions .

Synthesis and Structural Optimization

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous triazole derivatives are typically synthesized via:

-

Nucleophilic Substitution: Reacting 3-amino-1,2,4-triazole with halogenated precursors under basic conditions.

-

Microwave-Assisted Cyclization: Accelerating ring closure reactions, as seen in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

-

Schiff Base Formation: Condensation reactions involving carbonyl groups and amines, followed by cyclization .

Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Triazole activation | K₂CO₃, DMF, 80°C | 60–75% |

| Ether linkage formation | 2,3-Dimethylphenol, KI, 110°C | 50–65% |

Tautomerism and Stability

Triazole derivatives often exhibit annular tautomerism, where the hydrogen atom shifts between nitrogen atoms. X-ray crystallography and NMR studies of similar compounds (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides) confirm stabilization of the 1H-tautomer in solid states .

Agrochemical Applications

Herbicidal Activity

Triazole derivatives are prominent in crop protection. For instance:

-

WO2021048188A1 : Discloses formulations containing triazole analogs (e.g., 2-[(2,4-dichlorophenyl)-methyl]-4,4'-dimethyl-3-isoxazolidinones) for preemergence weed control.

-

US9155305B2 : Highlights synergistic effects of triazole fungicides (e.g., fluxapyroxad) with other agrochemicals.

Comparative Efficacy

| Compound Class | Target Organism | EC₅₀ (ppm) |

|---|---|---|

| Triazole-carboxamides | Fusarium spp. | 0.5–2.0 |

| Strobilurins | Phakopsora spp. | 1.5–3.0 |

Mode of Action

Triazoles inhibit fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis . The 2,3-dimethylphenoxy group may enhance lipid membrane permeability, as observed in related phenoxy herbicides .

| Compound | Cell Line (IC₅₀, µM) |

|---|---|

| 5-Fluorouracil | HeLa: 12.3 |

| Triazole-carboxamide | HeLa: 8.9 |

Future Perspectives

-

Structure-Activity Relationships (SAR): Systematic modification of the phenoxy and triazole substituents to optimize efficacy.

-

Hybrid Molecules: Combining triazole motifs with quinolone or isoxazolidinone scaffolds for multitarget therapies .

-

Green Synthesis: Exploring biocatalytic methods to reduce reliance on toxic solvents (e.g., DMF).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume